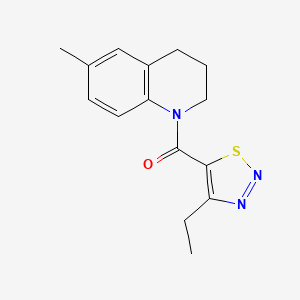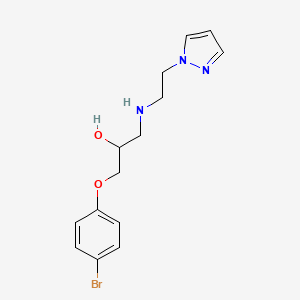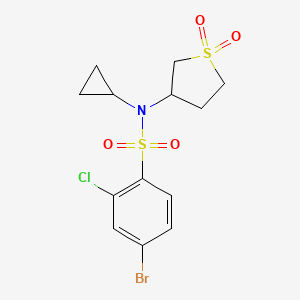
1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol, also known as DPPE, is a compound that has been extensively studied for its potential applications in scientific research. DPPE is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in various cellular processes.
Mécanisme D'action
1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol inhibits PKC activity by binding to the enzyme's regulatory domain, preventing its activation by diacylglycerol (DAG) and calcium ions. This leads to a decrease in PKC-mediated phosphorylation of downstream targets, resulting in altered cellular responses.
Biochemical and Physiological Effects
1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis. In addition, 1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has several advantages for use in lab experiments. It is a potent and specific inhibitor of PKC, allowing for the investigation of PKC-mediated signaling pathways. It is also relatively stable and can be easily synthesized in large quantities. However, 1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Orientations Futures
There are several future directions for research involving 1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol. Another area of interest is the investigation of the role of PKC in various disease states, including cancer, inflammation, and neurodegeneration. Finally, the potential therapeutic applications of 1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol and its derivatives should be explored further.
Méthodes De Synthèse
1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol can be synthesized through a multi-step process involving the reaction of 2,5-dichlorophenol with 1-pyrazol-1-ylpropan-2-amine, followed by the addition of ethylene oxide. The final product is obtained through a purification process involving column chromatography.
Applications De Recherche Scientifique
1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been widely used in scientific research to investigate the role of PKC in various cellular processes. It has been shown to be a potent inhibitor of PKC activity in vitro and in vivo. 1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been used to study the effects of PKC inhibition on cell proliferation, differentiation, and apoptosis. It has also been used to investigate the role of PKC in signal transduction pathways and gene expression.
Propriétés
IUPAC Name |
1-(2,5-dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O/c1-10(9-19-6-2-5-18-19)17-8-14(20)12-7-11(15)3-4-13(12)16/h2-7,10,14,17,20H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTAXYRIXZDCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCC(C2=C(C=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-fluoro-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B7571824.png)

![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)
![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)

![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)
![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)


![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7571906.png)
![N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B7571908.png)